![molecular formula C13H8N6O4S B7452106 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed that the compound may interact with metal ions, leading to the production of reactive oxygen species (ROS) and subsequent cell death. Additionally, the compound may have a direct effect on cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have antimicrobial activity against a variety of bacterial and fungal species. In vivo studies have demonstrated that the compound can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is its potential as a fluorescent probe for the detection of metal ions. This property can be useful in a variety of lab experiments, including the study of metal ion transport and signaling pathways. Additionally, the compound's potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine. One area of research could focus on the compound's potential as a therapeutic agent for cancer. Additionally, further studies could investigate the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, the development of new synthesis methods and modifications to the compound's structure could lead to improved properties and increased efficacy in scientific research applications.
Conclusion
In conclusion, 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in scientific research. This compound's unique structure and potential biological activity make it of interest for a variety of research areas, including cancer research and metal ion detection. While there are limitations to the use of this compound in lab experiments, its potential benefits make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2,4-dinitrophenyl hydrazine with pyridine-3-carboxylic acid, followed by the addition of sulfur and triethylamine. The resulting compound is purified through column chromatography, yielding a white solid. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has been studied extensively for its potential applications in scientific research. This compound has been shown to have potential as a fluorescent probe for the detection of metal ions, such as copper and zinc. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
4-[3-(2,4-dinitrophenyl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O4S/c20-18(21)9-1-2-11(10(7-9)19(22)23)24-13-15-12(16-17-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZLJRYDOERNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NNC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

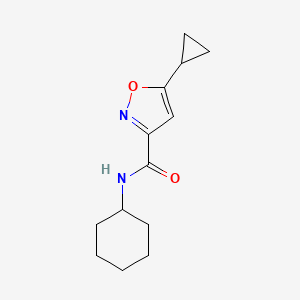
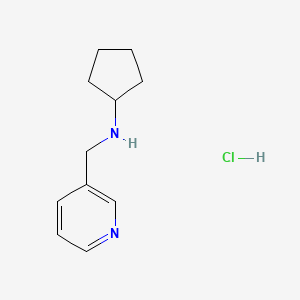

![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
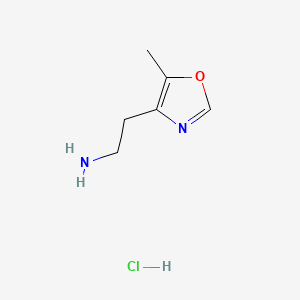
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
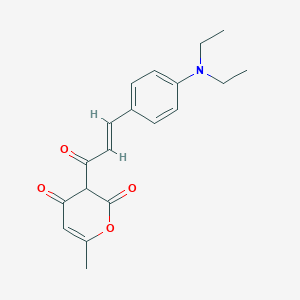
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)

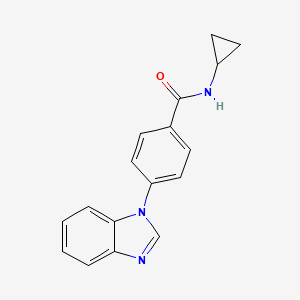

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)